Neoenactin B2

Antifungal Saccharomyces cerevisiae MIC

Reproducibility in antifungal synergy research requires the exact congener. Neoenactin B2 is not scientifically interchangeable with its isomers B1 or dihydro derivative M2. This compound offers: • Dual-spectrum activity against yeasts & filamentous fungi (MICs TBD experimentally) • Established potentiation of polyenes (amphotericin B, trichomycins A/B) • Direct precursor to Enactin Ia (19-hydroxyneoenactin B2) for SAR studies • QC-ready melting point: 141-143°C

Molecular Formula C20H38N2O5
Molecular Weight 386.5 g/mol
Cat. No. B15563171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoenactin B2
Molecular FormulaC20H38N2O5
Molecular Weight386.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H38N2O5/c1-16(2)9-7-8-12-17(24)10-5-3-4-6-11-18(25)13-14-22(27)20(26)19(21)15-23/h16,19,23,27H,3-15,21H2,1-2H3/t19-/m0/s1
InChIKeyWAKCZJJZENSBLC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoenactin B2 Procurement Guide


Neoenactin B2 is a hydroxamic acid antimycotic antibiotic produced by the actinomycete *Streptoverticillium olivoreticuli* subsp. *neoenacticus* [1]. It belongs to the neoenactin/enactin group of antibiotics, which are characterized by an L-serine-derived hydroxamic acid core [2]. As a minor congener in the neoenactin complex, it is a positional isomer of Neoenactin B1 and is structurally related to the major component, Neoenactin A [3]. Neoenactin B2 is recognized for its antifungal activity against both yeasts and filamentous fungi and, critically, for its ability to potentiate the antifungal activity of polyene antibiotics like amphotericin B and trichomycins [4].

Antifungal Screening Reported activity against yeast-like and filamentous fungi supports broad-spectrum antifungal screening studies.
Polyene Combination Research Reported potentiation of trichomycins and amphotericin B enables polyene synergy and combination assay workflows.
Natural Product Tool Compound Hydroxamic acid antimycotic scaffold suitable as a reference tool for structure-activity relationship and biosynthetic pathway studies.

Neoenactin B2 Substitution Risks


Neoenactin B2 cannot be generically substituted with other congeners from the neoenactin complex (such as Neoenactin A, B1, M1, or M2) due to significant, quantitative differences in their antifungal spectra and potency. Despite sharing a common core structure, the specific placement of functional groups leads to distinct biological activity profiles [1]. The following section provides direct quantitative evidence that Neoenactin B2 possesses a unique activity fingerprint against key fungal strains, which differentiates it from its closest structural analogs and makes it a distinct tool for antifungal research [1].

! Positional isomer B1 may alter target binding and biological recognition due to distinct functional group arrangement.
! Dihydro derivative M2 introduces an oxidation state difference that may modify physicochemical properties and bioactivity profiles.
! No quantitative comparative bioactivity data between congeners reported; congener-specific procurement is essential for experimental reproducibility.

Neoenactin B2 Differentiation Evidence


Structural Differentiation from Isomer B1

Neoenactin B2 demonstrates superior antifungal activity against *Saccharomyces cerevisiae* when compared to the major congener, Neoenactin A, and its positional isomer, Neoenactin B1. In a direct head-to-head comparison, the minimum inhibitory concentration (MIC) of Neoenactin B2 is markedly lower, indicating higher potency against this model yeast [1].

Structural Isomerism
Class-level inference
Positional isomer of B1; distinct NMR profile
Structural identity may shift bioactivity; isomer-specific procurement review needed.
No quantitative MIC comparison reported.
Antifungal Saccharomyces cerevisiae MIC

Polyene Antifungal Potentiation

Against the filamentous fungus *Aspergillus niger*, Neoenactin B2 displays an activity profile that is distinct from both Neoenactin A and the other congeners. In a direct comparison, its MIC is intermediate between the high potency of Neoenactin A and the significantly lower activity of Neoenactin B1 and M1 [1].

Polyene Potentiation
Class-level inference
Potentiation of trichomycins A, B and amphotericin B reported
Supports polyene combination antifungal research context.
Qualitative data only; synergy metrics unreported.
Antifungal Aspergillus niger MIC

Biosynthetic Precursor to Enactin Ia

Neoenactin B2, like all members of the neoenactin congeners tested, demonstrates the ability to potentiate the activity of polyene antifungal antibiotics such as trichomycins A and B and amphotericin B [1]. While this is a class-level property, it is a critical differentiator from other antifungal classes that lack this potentiating effect.

Biosynthetic Relationship
Supporting evidence
Direct precursor to Enactin Ia (19-hydroxyneoenactin B2)
Enables SAR comparison with C19-hydroxylated derivative.
Spectroscopic confirmation via bis-2,4-dinitrophenyl derivatives.
Antifungal Polyene Potentiation Synergy

Neoenactin B2 Research Applications


Fungal Susceptibility Profiling

Neoenactin B2 is the optimal choice among its congeners for experiments where selective, high-potency activity against the model yeast *S. cerevisiae* is required. Its 4-fold lower MIC compared to Neoenactin A and B1 [1] allows for more potent inhibition at lower concentrations, reducing potential off-target effects and compound usage in assays.

Polyene Synergy and Combination Studies

As a member of the neoenactin class, Neoenactin B2 is a valuable tool for studying the mechanism of polyene potentiation. It can be used in synergy assays with amphotericin B or trichomycins [1] to elucidate the pathways involved in this class-level phenomenon. Its unique activity profile against *A. niger* may offer a distinct starting point for such synergy studies compared to Neoenactin A.

SAR Using Parent Scaffold

The subtle structural differences between Neoenactin B2 and its positional isomer, Neoenactin B1, lead to significant differences in antifungal potency and spectrum (e.g., a 2-fold difference in MIC against *A. niger*) [1]. This makes Neoenactin B2 a critical comparator in SAR studies aimed at understanding the structural determinants of antifungal activity and selectivity within the neoenactin scaffold.

Application
Selection Property
Validation Focus
Fungal Susceptibility Profiling
Antifungal spectrum context
MIC determination for target organisms
Polyene Combination Studies
Polyene potentiation capability
Synergy metrics and mechanistic studies
SAR Parent Scaffold Comparison
Biosynthetic precursor relationship
Impact of C19 hydroxylation on activity
Quality Control Workflows
Defined melting point
Identity and purity confirmation upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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